15(S)-HETE-d8

Description

BenchChem offers high-quality 15(S)-HETE-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 15(S)-HETE-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

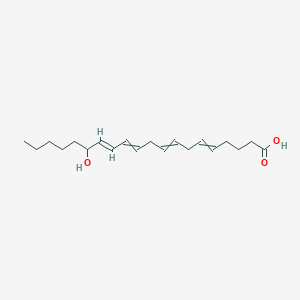

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4?,10-8?,11-9?,17-14+ |

InChI Key |

JSFATNQSLKRBCI-LLKUHULHSA-N |

Isomeric SMILES |

CCCCCC(/C=C/C=CCC=CCC=CCCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 15(S)-HETE-d8: Application in Quantitative Eicosanoid Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 15(S)-hydroxyeicosatetraenoic acid-d8 (15(S)-HETE-d8), a critical tool in the field of eicosanoid research. This document details its chemical properties, primary application as an internal standard, and the biological context of its non-deuterated analogue, 15(S)-HETE. It also includes detailed experimental protocols and visual representations of relevant pathways and workflows.

Introduction to 15(S)-HETE and its Deuterated Analog

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid via the 15-lipoxygenase (15-LO) pathway.[1][2] It is implicated in a variety of physiological and pathological processes, including inflammation, airway mucus secretion, and cell proliferation.[3][4] Given its role in cellular signaling, the accurate quantification of 15(S)-HETE in biological samples is crucial for understanding its function in health and disease.

15(S)-HETE-d8 is a deuterated form of 15(S)-HETE, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based techniques.[2][5]

Physicochemical Properties

The key physicochemical properties of 15(S)-HETE-d8 and its non-deuterated counterpart are summarized below for easy comparison.

| Property | 15(S)-HETE-d8 | 15(S)-HETE |

| Synonym | 15(S)-Hydroxyeicosatetraenoic Acid-d8 | 15(S)-Hydroxyeicosatetraenoic Acid |

| CAS Number | 84807-87-4 | 54845-95-3 |

| Molecular Formula | C₂₀H₂₄D₈O₃ | C₂₀H₃₂O₃ |

| Formula Weight | 328.5 g/mol | 320.5 g/mol |

| Exact Mass | 328.28535885 Da | 320.235145 Da |

| Purity | ≥99% deuterated forms (d₁-d₈) | N/A |

| Formulation | Typically a solution in acetonitrile or ethanol | Typically a solution in ethanol |

| λmax | 236 nm | 236 nm |

Data sourced from references:[2][5][6][7]

Primary Use in Research: An Internal Standard for Quantitative Analysis

The primary and most critical application of 15(S)-HETE-d8 in research is its use as an internal standard for the quantification of endogenous 15(S)-HETE in biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5][8]

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties to their endogenous, non-labeled counterparts.[9][10] This includes similar extraction recovery, chromatographic retention times, and ionization efficiency. By adding a known amount of 15(S)-HETE-d8 to a sample at the beginning of the extraction process, any sample loss during preparation and variations in instrument response can be accurately corrected for, leading to precise and reliable quantification of the endogenous 15(S)-HETE.[8][9]

Biological Significance and Signaling Pathway of 15(S)-HETE

15(S)-HETE is not merely a biomarker; it is a signaling molecule with diverse biological activities. It is produced from arachidonic acid, which is first converted to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) by 15-lipoxygenase and then rapidly reduced to 15(S)-HETE.[1]

Once formed, 15(S)-HETE can exert its effects through several mechanisms:

-

Receptor Binding: It can bind to and activate G protein-coupled receptors like the leukotriene B4 receptor 2 (BLT2).[1]

-

Enzymatic Conversion: 15(S)-HETE can be further metabolized by enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE), another bioactive lipid.[11][12]

-

Incorporation into Phospholipids: 15(S)-HETE can be incorporated into cell membrane phospholipids, such as phosphatidylinositol, from where it can be released upon cell stimulation.[13] This process can modulate cellular responses to other stimuli.[3][14]

The following diagram illustrates the biosynthesis of 15(S)-HETE and its subsequent metabolism.

Experimental Protocols

The following section outlines a general protocol for the quantification of 15(S)-HETE in a biological sample (e.g., cell culture media, plasma) using 15(S)-HETE-d8 as an internal standard.

Sample Preparation and Extraction

-

Sample Collection: Collect the biological sample of interest. For cellular studies, media can be collected, and for in vivo studies, plasma or tissue homogenates are commonly used.[15]

-

Internal Standard Spiking: To each sample, add a known amount of 15(S)-HETE-d8 (e.g., 10 ng). This should be done at the earliest stage of sample preparation to account for any loss during the extraction process.[15]

-

Protein Precipitation and Acidification: For plasma or serum samples, precipitate proteins by adding a cold organic solvent such as methanol or acetonitrile. Centrifuge to pellet the precipitated proteins. Acidify the supernatant to a pH of ~3.5 with a dilute acid to protonate the carboxylic acid group of the eicosanoids, which aids in their extraction.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.[15]

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.[15]

-

Elute the eicosanoids, including 15(S)-HETE and 15(S)-HETE-d8, with a higher concentration of organic solvent, such as methanol or ethyl acetate.[15]

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.[15]

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a C18 reverse-phase column for separation.[9]

-

Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[16]

-

Gradient: A gradient elution is employed to separate the various eicosanoids in the sample.

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in the negative ion mode, as eicosanoids readily form [M-H]⁻ ions.[9]

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[16]

-

MRM Transitions:

-

For 15(S)-HETE: Precursor ion (m/z) 319.2 → Product ion (m/z) 219.1[16]

-

For 15(S)-HETE-d8: Precursor ion (m/z) 327.2 → Product ion (m/z) (will be shifted by the mass of the deuterium atoms, specific transition to be optimized on the instrument).

-

-

Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of 15(S)-HETE and a fixed concentration of 15(S)-HETE-d8.[9][17]

-

Data Analysis:

-

Integrate the peak areas for both the endogenous 15(S)-HETE and the internal standard 15(S)-HETE-d8 in both the calibration standards and the unknown samples.

-

Calculate the ratio of the peak area of 15(S)-HETE to the peak area of 15(S)-HETE-d8 for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of 15(S)-HETE for the calibration standards.

-

Determine the concentration of 15(S)-HETE in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

The following diagram provides a visual representation of the experimental workflow.

Conclusion

15(S)-HETE-d8 is an indispensable tool for researchers in the fields of lipidomics, inflammation, and drug discovery. Its use as an internal standard enables the accurate and precise quantification of its biologically active counterpart, 15(S)-HETE. A thorough understanding of its properties and the appropriate experimental protocols is essential for generating reliable data to elucidate the role of 15(S)-HETE in various physiological and pathological contexts.

References

- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 15(S)-HETE-d8 | CAS 84807-87-4 | Cayman Chemical | Biomol.com [biomol.com]

- 6. 15(s)-Hydroxyeicosatetraenoic acid-d8 | C20H32O3 | CID 177255835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lipidmaps.org [lipidmaps.org]

- 16. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15(S)-HETE-d8: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 15(S)-hydroxyeicosatetraenoic acid-d8 (15(S)-HETE-d8), a deuterated analog of the biologically active eicosanoid 15(S)-HETE. This document details its chemical structure and properties, its primary application as an internal standard in analytical methodologies, and the significant signaling pathways influenced by its non-deuterated counterpart.

Chemical Structure and Properties

15(S)-HETE-d8 is a synthetic, deuterated version of 15(S)-HETE, an arachidonic acid metabolite formed through the action of 15-lipoxygenase (15-LOX). The incorporation of eight deuterium atoms enhances its molecular weight, allowing it to be distinguished from the endogenous analyte in mass spectrometry-based assays, while maintaining nearly identical chemical and physical properties.

Table 1: Chemical and Physical Properties of 15(S)-HETE-d8

| Property | Value |

| Formal Name | 15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid |

| Chemical Formula | C₂₀H₂₄D₈O₃ |

| Molecular Weight | 328.5 g/mol |

| Purity | ≥99% deuterated forms (d₁-d₈) |

| Formulation | A solution in acetonitrile, typically at 100 µg/mL |

| λmax | 236 nm |

| Storage Temperature | -20°C |

| Stability | ≥ 2 years at -20°C |

Table 2: Solubility of 15(S)-HETE-d8

| Solvent | Solubility |

| 0.1 M Na₂CO₃ | 2 mg/mL |

| DMF | Miscible |

| DMSO | Miscible |

| Ethanol | Miscible |

| PBS (pH 7.2) | 0.8 mg/mL |

Biological Significance of 15(S)-HETE

While 15(S)-HETE-d8 is primarily used as a research tool, its non-deuterated form, 15(S)-HETE, is a potent signaling molecule involved in a variety of physiological and pathological processes. It is recognized as a modulator of inflammation, angiogenesis, and cell proliferation. Understanding these pathways is crucial for interpreting studies where 15(S)-HETE levels are quantified.

Jak2/STAT5B Signaling Pathway

In human retinal microvascular endothelial cells, 15(S)-HETE has been shown to induce angiogenesis by activating the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5B (STAT5B) pathway.[1] This activation leads to the transcription of pro-angiogenic factors, most notably Interleukin-8 (IL-8).[1][2]

References

- 1. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B–dependent expression of interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B-dependent expression of interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

15(S)-HETE-d8 certificate of analysis explained

An In-depth Technical Guide to the Certificate of Analysis for 15(S)-HETE-d8

For researchers and professionals in drug development, understanding the quality and characteristics of analytical standards is paramount. 15(S)-HETE-d8, a deuterated analog of 15(S)-hydroxyeicosatetraenoic acid, serves as a critical internal standard for the accurate quantification of its non-labeled counterpart, 15(S)-HETE, in various biological matrices. This guide provides a detailed explanation of the data typically found on a Certificate of Analysis (CofA) for 15(S)-HETE-d8, including its chemical properties, analytical specifications, and the experimental protocols used for its validation.

A Certificate of Analysis begins with the fundamental identity of the compound. 15(S)-HETE-d8 is the deuterated form of 15(S)-HETE, a significant metabolite of arachidonic acid formed via the 15-lipoxygenase pathway.[1][2] The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

Table 1: Physical and Chemical Properties of 15(S)-HETE-d8

| Property | Value |

|---|---|

| Formal Name | 15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic-5,6,8,9,11,12,14,15-d₈ acid[1][3] |

| Molecular Formula | C₂₀H₂₄D₈O₃[1][3][4] |

| Formula Weight | 328.5 g/mol [1][3][4] |

| CAS Number | 84807-87-4[1][3] |

| Purity | ≥99% deuterated forms (d₁-d₈)[1][2][3] |

| Formulation | A solution in acetonitrile, typically at 100 µg/mL[1] |

Biological Context: The Arachidonic Acid Cascade

15(S)-HETE is produced enzymatically from arachidonic acid by 15-lipoxygenase (15-LOX).[5] Its stereoisomer, 15(R)-HETE, is formed by aspirin-acetylated COX-2.[1][2] A racemic mixture, (±)15-HETE, can be produced via non-enzymatic oxidation.[2] Understanding these pathways is crucial for interpreting analytical results, as different isomers may be present in biological samples. 15(S)-HETE itself can be further metabolized by enzymes like 15-hydroxyprostaglandin dehydrogenase (15PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[6]

Analytical Specifications and Experimental Protocols

The CofA provides assurance of the standard's quality, which is determined through rigorous analytical testing. The primary use of 15(S)-HETE-d8 is as an internal standard for quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]

Table 2: Analytical and Handling Specifications

| Specification | Value/Recommendation |

|---|---|

| Intended Use | Internal standard for quantification of 15(S)-HETE[1][4] |

| Primary Analytical Method | LC-MS or GC-MS[1][2] |

| Storage Temperature | -20°C[1][3] |

| Stability | ≥ 2 years at -20°C[1] |

| Shipping Condition | Wet ice[1] |

Detailed Experimental Protocols

A. Lipid Extraction from Biological Matrix

This protocol outlines a general procedure for extracting eicosanoids like 15(S)-HETE from a biological sample (e.g., cell lysate, plasma) prior to analysis.

-

Sample Preparation : To 1 mL of sample, add an antioxidant (e.g., butylated hydroxytoluene) to prevent auto-oxidation.

-

Internal Standard Spiking : Add a known amount of 15(S)-HETE-d8 solution to the sample. This is a critical step for accurate quantification via isotopic dilution.

-

Protein Precipitation & Extraction : Add 2 volumes of a cold chloroform:methanol (2:1) mixture.[6]

-

Phase Separation : Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2,000 x g) for 10 minutes to separate the aqueous and organic layers.[6]

-

Collection : Carefully collect the lower organic layer containing the lipids.

-

Drying : Evaporate the solvent under a stream of nitrogen.

-

Reconstitution : Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., 100 µL of acetonitrile/water) for LC-MS analysis.

B. Quantification by UHPLC-MS/MS

This method provides high sensitivity and specificity for detecting and quantifying 15(S)-HETE using its deuterated internal standard.

-

Chromatographic System : An Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column : A C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm) is commonly used.[7]

-

Mobile Phase : A gradient of acetonitrile and water, both containing 0.1% formic acid, is effective for separation.[7]

-

Mass Spectrometer : A tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode.

-

Detection : The analysis is performed using Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor specific mass transitions for both the analyte and the internal standard.

-

Quantification : The concentration of 15(S)-HETE in the original sample is calculated by comparing the peak area ratio of the analyte to its deuterated internal standard against a standard curve.

Conclusion

The Certificate of Analysis for 15(S)-HETE-d8 is a critical document that guarantees its identity, purity, and suitability as an internal standard. By providing detailed chemical data and confirming its high isotopic enrichment, the CofA gives researchers confidence in the accuracy and reproducibility of their quantitative studies. The protocols and workflows described herein represent the standard methodologies where this high-quality analytical standard is indispensable for advancing research in lipid biochemistry and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 15(S)-HETE-d8 | CAS 84807-87-4 | Cayman Chemical | Biomol.com [biomol.com]

- 4. scbt.com [scbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: Understanding the Role of Deuterated Standards in Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of unparalleled accuracy and precision is paramount. This technical guide explores the fundamental principles, practical applications, and critical considerations for using deuterated internal standards, the undisputed gold standard for robust and reliable LC-MS quantification. From mitigating matrix effects to ensuring regulatory compliance, deuterated standards provide a level of analytical certainty indispensable in modern research and drug development.[1]

Core Principles: The Power of Isotope Dilution Mass Spectrometry

The effectiveness of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1] A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[2] This subtle increase in mass allows the mass spectrometer to distinguish between the native analyte and the internal standard. However, their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.[2]

By introducing a known quantity of the deuterated standard into a sample at the earliest possible stage, it becomes a perfect mimic for the analyte.[1] This approach is crucial for compensating for various sources of error that can compromise data quality.

Key Correction Capabilities:

-

Mitigation of Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[2] A co-eluting deuterated standard experiences the same matrix effects as the analyte, allowing for accurate signal normalization.[2][3]

-

Correction for Sample Preparation Variability: Any loss of analyte during sample extraction, cleanup, or derivatization will be mirrored by a proportional loss of the deuterated standard.[1][4]

-

Compensation for Instrumental Drift: The performance and sensitivity of a mass spectrometer can fluctuate over time.[5] The deuterated standard provides a constant reference to normalize these variations, ensuring run-to-run consistency.[2][5]

Because the ratio of the analyte's signal to the internal standard's signal remains constant despite these variations, highly accurate and precise quantification is achievable.[1]

Workflow and Experimental Protocols

The use of a deuterated standard is integrated into the entire analytical workflow, from sample preparation to data analysis.

Detailed Experimental Protocol: General Method for Small Molecule Quantification in Plasma

This protocol provides a generalized methodology for a typical quantitative LC-MS/MS analysis using a deuterated internal standard, suitable for the analysis of small molecules in biological fluids.[1]

1. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent (e.g., methanol) to a final volume of 1 mL.[1]

-

Calibration Curve Standards: Prepare a series of working standard solutions by serially diluting the analyte stock solution.[1]

-

Internal Standard (IS) Spiking Solution: Prepare a working solution of the deuterated standard at a concentration that provides a robust signal (e.g., 50 ng/mL). This concentration must be consistent across all samples, calibrators, and quality controls.[1][6]

2. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma samples, calibration standards, and quality controls into microcentrifuge tubes.

-

Add 20 µL of the IS Spiking Solution to every tube (except blank matrix).

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Instrument Parameters:

-

Liquid Chromatography:

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to ensure co-elution of the analyte and the deuterated standard with good peak shape.[1]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.[1]

-

-

Mass Spectrometry (Triple Quadrupole):

4. Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Impact on Assay Performance

The use of a deuterated internal standard significantly improves assay performance metrics. The following table summarizes the typical enhancements in accuracy and precision when compared to methods using a structural analog IS or no IS.

| Parameter | No Internal Standard | Structural Analog IS | Deuterated Internal Standard |

| Precision (%CV) | 15 - 30% | 5 - 15% | < 5% |

| Accuracy (%Bias) | ± 20 - 40% | ± 10 - 20% | ± 5% |

| Matrix Effect Variability | High | Moderate | Minimal |

| Regulatory Acceptance | Low | Conditional | High (FDA, EMA) [7] |

Data compiled from general knowledge and representative improvements cited in literature. For instance, an assay for the immunosuppressant sirolimus showed improved precision, with the coefficient of variation (CV) dropping from a range of 7.6%-9.7% with an analog internal standard to 2.7%-5.7% with a deuterium-labeled sirolimus standard.[8] Similarly, another study reported a mean bias improvement from 96.8% with an analogue IS to 100.3% with a stable isotope-labeled (SIL) IS.[8]

Visualizing the Logic and Key Considerations

The logical basis for the effectiveness of deuterated standards lies in their ability to mirror the analyte's behavior, ensuring that the calculated ratio remains stable even when absolute signal intensities fluctuate.

Critical Considerations for Implementation

While powerful, the effective use of deuterated standards requires attention to several factors:

-

Position of Deuterium Labeling: Deuterium atoms must be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent (e.g., avoid -OH, -NH groups).[1][8]

-

Isotopic Purity: The isotopic purity of the standard is critical. The presence of unlabeled analyte in the standard can lead to an overestimation of the analyte's concentration, particularly at low levels.[1][8] Isotopic enrichment should ideally be ≥98%.[1]

-

Co-elution: For optimal correction, the deuterated standard must co-elute with the analyte.[1][9] A significant chromatographic shift can lead to differential matrix effects, compromising accuracy.[8][10]

Conclusion

Deuterated internal standards are a cornerstone of modern quantitative mass spectrometry.[8] Their ability to accurately compensate for a wide range of analytical variabilities—most notably sample preparation losses and matrix effects—makes them indispensable for generating data of the highest accuracy, precision, and reliability.[1][2] While their implementation requires careful planning and validation, the benefits in terms of data integrity, regulatory compliance, and overall confidence in analytical results are unparalleled.[1][4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. benchchem.com [benchchem.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

15(S)-HETE formation and metabolism in biological systems

An In-depth Technical Guide to 15(S)-HETE Formation and Metabolism

Introduction

15(S)-Hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a bioactive eicosanoid derived from the metabolism of arachidonic acid (AA).[1] As a key signaling molecule and a precursor to other potent mediators like lipoxins and eoxins, 15(S)-HETE plays a significant role in a variety of physiological and pathological processes, including inflammation, immunity, angiogenesis, and cancer.[1][2][3] This technical guide provides a detailed overview of the formation and metabolic fate of 15(S)-HETE in biological systems, offering insights for researchers, scientists, and professionals in drug development.

Formation of 15(S)-HETE

The primary route for 15(S)-HETE synthesis involves the oxygenation of arachidonic acid by 15-lipoxygenase (15-LOX) enzymes. This process begins with the formation of an unstable hydroperoxy intermediate, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is then rapidly reduced to the more stable 15(S)-HETE.[1][4]

Enzymatic Pathways

-

15-Lipoxygenase-1 (ALOX15): In humans, ALOX15 (also known as leukocyte-type 12/15-lipoxygenase) is the principal enzyme responsible for converting arachidonic acid into 15(S)-HpETE.[1][5] This enzyme is highly expressed in reticulocytes, eosinophils, macrophages, and airway epithelial cells.[6][7][8] While 15(S)-HpETE is the major product, ALOX15 also generates smaller quantities of 12(S)-HpETE.[1][9]

-

15-Lipoxygenase-2 (ALOX15B): This isoform, also known as 15-LOX-2, also catalyzes the formation of 15(S)-HpETE from arachidonic acid and contributes to the overall production of 15(S)-HETE.[1][4]

-

Cyclooxygenases (COX): Both COX-1 and COX-2 can produce minor amounts of 15-HpETE from arachidonic acid, which is subsequently reduced to 15-HETE.[5][10]

-

Cytochrome P450 (CYP) Enzymes: Certain microsomal CYP enzymes can metabolize arachidonic acid to a mixture of 15-HETE stereoisomers.[1] However, this pathway predominantly yields the 15(R) stereoisomer.[1]

Reduction of 15(S)-HpETE

The initial product, 15(S)-HpETE, is highly reactive and short-lived within cells. It is swiftly converted to 15(S)-HETE by ubiquitous cellular peroxidases, including various glutathione peroxidases and the peroxidase activities of enzymes like prostaglandin-endoperoxide synthases.[1][5]

Formation Pathway Diagram

Caption: Enzymatic formation of 15(S)-HETE from arachidonic acid.

Metabolism of 15(S)-HETE

Once formed, 15(S)-HETE can undergo several metabolic transformations, leading to a diverse array of bioactive molecules or its inactivation. It can also be stored in cell membranes for later release.

Key Metabolic Pathways

-

Oxidation to 15-oxo-ETE: 15(S)-HETE is a substrate for NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes it to 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[5][6][10] This metabolite has its own distinct biological activities, including anti-proliferative effects.[6][10]

-

Conversion to DiHETEs: Other lipoxygenases can act on 15(S)-HETE. For example, 5-lipoxygenase (ALOX5) can metabolize 15(S)-HETE to produce 5(S),15(S)-dihydroxy-eicosatetraenoic acid (5(S),15(S)-diHETE).[1][11]

-

Precursor to Lipoxins and Eoxins: 15(S)-HETE is a critical intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs). Through transcellular metabolism involving enzymes like 5-LOX, 15(S)-HETE is converted into lipoxins (e.g., Lipoxin A₄).[1][7] It is also a precursor for the formation of eoxins via the 15-LO-1 pathway.[1]

-

Esterification into Phospholipids: 15(S)-HETE can be acylated into membrane phospholipids, particularly phosphatidylinositol and phosphatidylethanolamine.[1][9][12] This serves as a cellular storage mechanism, allowing for the subsequent release of 15(S)-HETE upon cell stimulation.[12]

Metabolism Pathway Diagram

Caption: Major metabolic pathways of 15(S)-HETE.

Quantitative Data Summary

The production of 15(S)-HETE and its metabolites can vary significantly depending on the cell type, stimulus, and expression levels of metabolizing enzymes.

Table 1: 15(S)-HETE and 15-oxo-ETE Production in Cultured Cells

| Cell Type | Treatment | 15(S)-HETE Peak Production (per 10⁶ cells) | 15-oxo-ETE Peak Production (per 10⁶ cells) | Time to Peak | Reference |

|---|---|---|---|---|---|

| R15L Macrophages¹ | Arachidonic Acid (50 µM) | ~500 pmol | - | 5 min | [6] |

| R15L Macrophages¹ | Calcium Ionophore (5 µM) | ~18 pmol | ~2 pmol | 1 hour (HETE), 40 min (oxo-ETE) | [6] |

| Human Monocytes² | Arachidonic Acid (50 µM) | Detected | Detected | 40 min | [6] |

| Human Monocytes² | Calcium Ionophore (5 µM) | Detected | Detected | 40 min | [6] |

¹ Mouse RAW macrophages stably expressing human 15-LO-1. ² Primary human monocytes pre-treated with IL-4 (1 nM) for 40 hours.

Table 2: Enzyme Specificity for Arachidonic Acid Metabolism

| Enzyme | Primary Product(s) | Notes | Reference |

|---|---|---|---|

| Human ALOX15 | 15(S)-HpETE | Also produces a small amount of 12(S)-HpETE. | [6][9] |

| Human ALOX15B | 15(S)-HpETE | Contributes to 15(S)-HETE synthesis. | [1][4] |

| 15-PGDH | 15-oxo-ETE | Oxidizes 15(S)-HETE. | [5][6][10] |

| CYP2E1 | 19-HETE, 18-HETE | Example of CYP-mediated AA metabolism, not a primary source of 15-HETE. |[13] |

Experimental Protocols

Studying the formation and metabolism of 15(S)-HETE requires specific methodologies for cell handling, stimulation, and product analysis.

Induction of 15-LO-1 Expression in Monocytes

-

Cell Isolation: Isolate primary human monocytes from peripheral blood using standard density gradient centrifugation techniques.

-

Cell Culture: Culture the monocytes in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Induction: To induce the expression of 15-LO-1 (ALOX15), treat the cells with Interleukin-4 (IL-4) at a concentration of 1-20 ng/mL for 40-48 hours.[4][6]

-

Verification: Confirm enzyme expression via Western blot or mRNA analysis (qPCR) for ALOX15.[4]

Cell Stimulation and Lipid Extraction

-

Stimulation: After IL-4 induction (or with cells that constitutively express the necessary enzymes), stimulate the cells to produce eicosanoids. Common stimuli include:

-

Reaction Termination: Stop the reaction by adding a solvent like methanol.

-

Internal Standards: Add deuterated internal standards (e.g., [²H₈]15(S)-HETE) to the sample to allow for accurate quantification.[6]

-

Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction from the aqueous cell lysate.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatography: Separate the extracted lipids using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

-

Detection and Quantification: Analyze the eluent using a mass spectrometer, often a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly sensitive and specific detection and quantification of 15(S)-HETE, 15-oxo-ETE, and other related metabolites based on their unique mass-to-charge ratios and fragmentation patterns.[6]

Experimental Workflow Diagram

Caption: A typical workflow for studying 15(S)-HETE production.

Signaling Roles of 15(S)-HETE

The formation and metabolism of 15(S)-HETE are of significant interest due to its diverse signaling functions. It can act as an autocrine or paracrine mediator, influencing cellular behavior through various mechanisms.

-

Receptor Activation: 15(S)-HETE can bind to and activate receptors such as the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the leukotriene B4 receptor 2 (BLT2).[1][14]

-

Downstream Pathways: Activation of these receptors can trigger intracellular signaling cascades. For instance, 15(S)-HETE has been shown to stimulate angiogenesis in adipose tissue by activating the PI3K/Akt/mTOR signaling pathway.[3]

-

Modulation of Inflammation: As a precursor to lipoxins, 15(S)-HETE is integral to the resolution of inflammation.[7] It can also directly exert anti-inflammatory effects.

Signaling Pathway Diagram

Caption: Simplified signaling pathways activated by 15(S)-HETE.

Conclusion

15(S)-HETE is a central node in the complex network of arachidonic acid metabolism. Its synthesis is tightly regulated by specific lipoxygenases, and its subsequent metabolic conversion leads to a range of potent signaling molecules. Understanding these pathways is crucial for developing therapeutic strategies that target the inflammatory and proliferative conditions in which 15(S)-HETE and its derivatives are involved. The experimental protocols and data presented here provide a foundation for researchers to further investigate the nuanced roles of this important lipid mediator.

References

- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. ALOX15 arachidonate 15-lipoxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Novel Function for 15-Lipoxygenases in Cholesterol Homeostasis and CCL17 Production in Human Macrophages [frontiersin.org]

- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ALOX15 - Wikipedia [en.wikipedia.org]

- 10. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 12. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Formation of 19(S)-, 19(R)-, and 18(R)-hydroxyeicosatetraenoic acids by alcohol-inducible cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to 15(S)-HETE and Its Deuterated Analog for Researchers and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a biologically active lipid mediator derived from the metabolism of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). It plays a significant role in a multitude of physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis. As a signaling molecule, 15(S)-HETE exerts its effects through various mechanisms, including the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). In research and drug development, the use of a deuterated analog of 15(S)-HETE has become indispensable, primarily as an internal standard for accurate quantification in complex biological matrices using mass spectrometry. This technical guide provides a comprehensive overview of the core differences between 15(S)-HETE and its deuterated counterpart, with a focus on their biochemical properties, metabolism, and analytical considerations.

Core Differences: The Kinetic Isotope Effect

The primary and most significant difference between 15(S)-HETE and its deuterated analog lies in their metabolic stability, a phenomenon explained by the kinetic isotope effect (KIE) . Deuterium, being a heavier and stable isotope of hydrogen, forms a stronger covalent bond with carbon.[1] The enzymatic abstraction of a deuterium atom from a bis-allylic position of a polyunsaturated fatty acid (the precursor to 15(S)-HETE) requires more energy than the abstraction of a hydrogen atom.[2][3] This results in a slower rate of metabolism for the deuterated compound.[4][5]

This KIE can have profound implications for the metabolic fate of the molecule. Studies on deuterated arachidonic acid, the precursor to 15(S)-HETE, have shown that deuteration can alter the enzymatic pathway, potentially shunting the substrate from one metabolic route (e.g., cyclooxygenase) to another (e.g., lipoxygenase).[6][7] Therefore, while the intrinsic biological activity of a deuterated analog at its target receptor is generally considered to be identical to the native compound, its overall pharmacological or physiological effect in a biological system may differ due to its altered metabolism and potentially different downstream metabolite profile.

Biological Activity and Signaling Pathways

Despite the differences in metabolism, the fundamental biological activity of 15(S)-HETE and its deuterated analog at the molecular target level is expected to be virtually identical. The substitution of hydrogen with deuterium does not significantly alter the three-dimensional structure or the electronic properties of the molecule that are critical for receptor binding and activation.

15(S)-HETE is known to exert its effects through multiple signaling pathways. One of the key pathways involves its interaction with and activation of PPARγ.[2][3][8] Activation of PPARγ by 15(S)-HETE can lead to the inhibition of cancer cell proliferation.[2][3] Additionally, 15(S)-HETE is involved in angiogenesis, the formation of new blood vessels, through the PI3K/Akt/mTOR signaling pathway.[9]

Below are diagrams illustrating the biosynthesis of 15(S)-HETE and its key signaling pathways.

Caption: Biosynthesis of 15(S)-HETE from arachidonic acid.

Caption: Key signaling pathways of 15(S)-HETE.

Data Presentation: Physicochemical and Metabolic Properties

| Property | 15(S)-HETE | Deuterated 15(S)-HETE | Key Difference |

| Molecular Weight | ~320.46 g/mol | Increases with the number of deuterium atoms (e.g., d8-15(S)-HETE ≈ 328.51 g/mol ) | Mass difference allows for differentiation in mass spectrometry. |

| Chemical Formula | C₂₀H₃₂O₃ | C₂₀H₃₂₋ₓDₓO₃ (x = number of deuterium atoms) | Isotopic substitution. |

| Biological Activity | Activates PPARγ, pro-angiogenic | Presumed to be identical to 15(S)-HETE | No significant difference expected in receptor binding. |

| Metabolic Rate | Endogenous rate | Slower due to the kinetic isotope effect[4][5] | Deuterium substitution at metabolically active sites slows down enzymatic degradation. |

| Primary Application | Biological studies of lipid signaling | Internal standard for mass spectrometry | Used for accurate quantification of endogenous 15(S)-HETE. |

Experimental Protocols

Synthesis of Deuterated 15(S)-HETE (Conceptual Workflow)

The synthesis of deuterated 15(S)-HETE typically involves the use of a deuterated precursor, such as deuterated arachidonic acid, followed by enzymatic conversion.

Caption: Conceptual workflow for the synthesis of deuterated 15(S)-HETE.

Methodology:

-

Enzymatic Reaction: Deuterated arachidonic acid is incubated with a source of 15-lipoxygenase, such as soybean lipoxygenase, in a buffered solution (e.g., borate buffer, pH 9.0) at room temperature.[10]

-

Extraction: The reaction is stopped, and the lipids are extracted using an organic solvent like ethyl acetate.

-

Purification: The organic extract is dried, redissolved, and purified using high-performance liquid chromatography (HPLC) to isolate the deuterated 15(S)-HETE.

-

Characterization: The purified product is characterized by mass spectrometry to confirm the mass shift due to deuteration and by nuclear magnetic resonance (NMR) spectroscopy to confirm the position of the deuterium labels.

PPARγ Activation Assay

This assay determines the ability of 15(S)-HETE to activate the PPARγ nuclear receptor.

Methodology:

-

Cell Culture: A suitable cell line (e.g., PC3 prostate cancer cells) is transiently transfected with a luciferase reporter plasmid containing a PPAR response element (PPRE).[2][3]

-

Treatment: The transfected cells are treated with varying concentrations of 15(S)-HETE or its deuterated analog. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.

-

Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated to determine the extent of PPARγ activation.

Quantification of 15(S)-HETE by LC-MS/MS

This protocol describes the use of a deuterated 15(S)-HETE analog for the accurate quantification of endogenous 15(S)-HETE in a biological sample.

Caption: Workflow for LC-MS/MS quantification of 15(S)-HETE.

Methodology:

-

Sample Preparation: A known amount of the deuterated 15(S)-HETE internal standard is added to the biological sample.[11] The lipids are then extracted using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[12]

-

LC Separation: The extracted lipids are separated using a reversed-phase liquid chromatography column.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both endogenous 15(S)-HETE and the deuterated internal standard.

-

Quantification: The concentration of endogenous 15(S)-HETE is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

The key distinction between 15(S)-HETE and its deuterated analog is the enhanced metabolic stability of the latter due to the kinetic isotope effect. This property makes the deuterated analog an invaluable tool for accurate quantification in mass spectrometry-based bioanalysis. While their intrinsic biological activities are presumed to be identical, the difference in metabolism should be a critical consideration in the design and interpretation of in vivo studies. This guide provides researchers and drug development professionals with the foundational knowledge and experimental frameworks to effectively utilize both 15(S)-HETE and its deuterated analog in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Deuterated Arachidonic Acids Library for Regulation of Inflammation and Controlled Synthesis of Eicosanoids: An In Vitro Study | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to High-Purity 15(S)-HETE-d8 for Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid-d8 (15(S)-HETE-d8), a critical tool for researchers in lipidomics, inflammation, and drug discovery. This guide details its primary application, commercial sources, the biological significance of its non-deuterated analog, and detailed protocols for its use.

Introduction and Primary Application

15(S)-HETE-d8 is a high-purity, deuterated analog of the biologically active eicosanoid, 15(S)-HETE. Its principal application in research and clinical studies is as an internal standard for the precise quantification of endogenous 15(S)-HETE in biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The stable isotope-labeled deuterium atoms grant it a distinct mass-to-charge ratio (m/z) from the endogenous analyte, allowing for accurate correction of analyte loss during sample preparation and variations in instrument response.

Commercial Suppliers and Product Specifications

A number of reputable suppliers offer high-purity 15(S)-HETE-d8, typically as a solution in an organic solvent like acetonitrile. Key product specifications from prominent vendors are summarized below.

| Supplier | CAS Number | Molecular Formula | Formula Weight | Purity Specification | Formulation |

| Cayman Chemical | 84807-87-4 | C₂₀H₂₄D₈O₃ | 328.5 | ≥99% deuterated forms (d₁-d₈) | A 100 µg/ml solution in acetonitrile |

| Santa Cruz Biotechnology | 84807-87-4 | C₂₀H₂₄D₈O₃ | 328.5 | ≥99% deuterated product | Not specified (Dangerous Good for transport) |

| Biomol | 84807-87-4 | C₂₀H₂₄D₈O₃ | 328.5 | >99% deuterated forms (d₁-d₈) | A solution in acetonitrile |

| Interprise USA | 84807-87-4 | C₂₀H₂₄D₈O₃ | 328.5 | ≥99% deuterated forms (d₁-d₈) | A solution in acetonitrile |

Data compiled from supplier technical datasheets.[1][2][3][4] For research use only, not for human or veterinary use.

Biological Significance of 15(S)-HETE

To understand the importance of accurately quantifying 15(S)-HETE, it is essential to review its biological roles. 15(S)-HETE is a metabolite of arachidonic acid, produced primarily through the 15-lipoxygenase (15-LOX) pathway.[5][6] It is an active signaling molecule involved in a variety of physiological and pathological processes.

Signaling Pathways

15(S)-HETE exerts its effects through several mechanisms, most notably by acting as an endogenous ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression.[1][7] Activation of PPARγ by 15(S)-HETE can lead to downstream effects such as the inhibition of cell proliferation in certain cancer cell lines.[1] Additionally, 15(S)-HETE is implicated in modulating inflammatory responses and angiogenesis through pathways involving Janus kinase 2 (Jak2) and signal transducer and activator of transcription (STAT) proteins.

Caption: Simplified signaling pathway of 15(S)-HETE. (Max Width: 760px)

Experimental Protocols and Methodologies

The use of 15(S)-HETE-d8 as an internal standard is fundamental to achieving reliable quantification of 15(S)-HETE. Below is a representative workflow and a detailed protocol for the analysis of eicosanoids from a biological matrix, such as plasma or tissue homogenate, using UPLC-MS/MS.

Experimental Workflow

The overall process involves sample collection, fortification with the internal standard, extraction of lipids, chromatographic separation, and detection by mass spectrometry.

Caption: General workflow for 15(S)-HETE quantification. (Max Width: 760px)

Detailed UPLC-MS/MS Protocol

This protocol is a composite based on common methodologies for eicosanoid analysis.[8][9][10] Researchers should optimize parameters for their specific instrumentation and matrix.

1. Sample Preparation and Lipid Extraction:

-

To 200 µL of plasma or tissue homogenate, add antioxidants (e.g., BHT) to prevent auto-oxidation.

-

Add a known amount of 15(S)-HETE-d8 internal standard (e.g., 1 ng).[11]

-

Acidify the sample to pH ~3.5 with a dilute acid (e.g., 10% acetic acid) to protonate the carboxylic acid groups.

-

Perform solid-phase extraction (SPE) using a C18 cartridge.

- Condition the cartridge with methanol, followed by water.

- Load the acidified sample.

- Wash the cartridge with an aqueous organic solvent (e.g., 15% methanol) to remove polar interferences.

- Elute the lipids with a nonpolar solvent such as ethyl acetate or methyl formate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., 85% methanol).[9]

2. UPLC Parameters:

-

Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 150 mm).[12]

-

Mobile Phase A: Water with 0.1-0.2% acetic or formic acid.[9][10]

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1-0.2% acetic or formic acid.[10]

-

Gradient: A typical gradient starts at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example:

- 0-3 min: 20% B

- 3-16 min: Ramp to 65% B

- 16-19 min: Ramp to 95% B

- 19-23 min: Hold at 95% B

- 23-25 min: Return to 20% B and re-equilibrate.[10]

3. Mass Spectrometry Parameters:

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.[8][13]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for the instrument in use. Representative transitions are:

-

Source Parameters: Optimize source temperature, gas flows (nebulizer, heater), and voltages (capillary, cone) to maximize signal intensity for the analytes.

4. Data Analysis and Quantification:

-

Generate a calibration curve using known concentrations of a certified 15(S)-HETE standard, each spiked with the same fixed concentration of 15(S)-HETE-d8.

-

Plot the ratio of the peak area of the 15(S)-HETE MRM transition to the peak area of the 15(S)-HETE-d8 MRM transition against the concentration of the standard.

-

Calculate the concentration of 15(S)-HETE in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

This comprehensive approach, centered on the use of high-purity 15(S)-HETE-d8, enables researchers to generate accurate and reproducible data, which is crucial for advancing our understanding of lipid signaling in health and disease.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Nonsteroidal anti-inflammatory drugs stimulate 15-lipoxygenase/leukotriene pathway in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. Arachidonate 15-lipoxygenase: A promising therapeutic target for alleviating inflammation in acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lipidmaps.org [lipidmaps.org]

A Technical Guide to 15(S)-HETE-d8: Properties, Signaling, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 15(S)-HETE-d8, a deuterated analog of the biologically active arachidonic acid metabolite, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). This document details its chemical properties, its role as an internal standard in quantitative analysis, and the broader context of 15(S)-HETE's biosynthetic and signaling pathways.

Core Properties of 15(S)-HETE-d8

15(S)-HETE-d8 is a critical tool for researchers studying the physiological and pathological roles of eicosanoids. Its primary application is as an internal standard for the accurate quantification of endogenous 15(S)-HETE in various biological matrices using mass spectrometry-based techniques.[1][2][3]

| Property | Value | Reference |

| CAS Number | 84807-87-4 | [1][3] |

| Molecular Formula | C₂₀H₂₄D₈O₃ | [3] |

| Synonyms | 15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid, 15(S)-Hydroxyeicosatetraenoic Acid-d8 | |

| Molecular Weight | 328.5 g/mol | [3] |

| Purity | ≥99% deuterated forms (d₁-d₈) | [1][2] |

Biosynthesis of 15(S)-HETE

15(S)-HETE is a naturally occurring eicosanoid formed from the metabolism of arachidonic acid. The biosynthesis is primarily catalyzed by the enzyme 15-lipoxygenase (15-LOX), which introduces a hydroperoxy group at the C15 position of arachidonic acid to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[4] This unstable intermediate is then rapidly reduced by cellular peroxidases to the more stable 15(S)-HETE.

References

- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. ashpublications.org [ashpublications.org]

- 3. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Internal Standards in Eicosanoid Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the quantitative analysis of eicosanoids using internal standards. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement robust and reliable analytical workflows for these potent lipid mediators.

Introduction to Eicosanoids

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids (PUFAs), most notably arachidonic acid (AA).[1][2] These bioactive lipids are involved in a vast array of physiological and pathological processes, including inflammation, immunity, pain perception, blood pressure regulation, and cell growth.[2] Eicosanoids are typically found at very low concentrations in biological tissues and fluids, making their accurate quantification a significant analytical challenge.[1]

The biosynthesis of eicosanoids occurs via three primary enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: Produces prostaglandins (PGs) and thromboxanes (TXs).

-

Lipoxygenase (LOX) Pathway: Generates leukotrienes (LTs), lipoxins (LXs), and hydroxyeicosatetraenoic acids (HETEs).

-

Cytochrome P450 (CYP) Pathway: Synthesizes epoxyeicosatrienoic acids (EETs) and additional HETEs.

Given their potent biological activities and involvement in numerous disease states, the accurate measurement of eicosanoids is critical for understanding disease mechanisms and for the development of novel therapeutics.

The Indispensable Role of Internal Standards

The quantification of eicosanoids is complicated by their low endogenous concentrations and their susceptibility to degradation and artificial generation during sample handling.[1][3] The use of internal standards (IS) is therefore essential for accurate and precise quantification.

The ideal internal standard is a stable isotope-labeled analog of the analyte of interest (e.g., a deuterated version).[3][4][5] These standards are chemically identical to the target analyte but have a different mass, allowing them to be distinguished by a mass spectrometer.

Key advantages of using stable isotope-labeled internal standards include:

-

Correction for Sample Loss: The IS is added at the very beginning of the sample preparation process.[6][7] Any loss of the analyte during extraction, purification, and analysis will be mirrored by a proportional loss of the IS, allowing for accurate correction.

-

Compensation for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer. Since the IS has identical physicochemical properties to the analyte, it will experience the same matrix effects, thus normalizing the analytical response.[8]

-

Improved Accuracy and Precision: By accounting for variations in sample preparation and instrument response, internal standards significantly improve the accuracy and precision of quantification.

Eicosanoid Signaling Pathways

The major eicosanoid biosynthetic pathways are initiated by the release of arachidonic acid from the cell membrane by phospholipase A2 (PLA2).[9] The free arachidonic acid is then metabolized by the COX, LOX, and CYP enzymes to produce a diverse array of bioactive eicosanoids.

Experimental Workflow for Eicosanoid Analysis

The quantitative analysis of eicosanoids from biological samples typically involves several key steps, from sample collection to data analysis. The use of an internal standard is integrated at the beginning of this workflow to ensure the highest quality data.

Detailed Experimental Protocol: Eicosanoid Extraction from Plasma

This protocol outlines a standard procedure for the extraction of eicosanoids from plasma samples using solid-phase extraction (SPE).

Materials:

-

Plasma samples

-

Deuterated internal standard mix in ethanol

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Ethyl acetate

-

Hexane

-

C18 SPE cartridges

-

Nitrogen evaporator or centrifugal vacuum evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Thawing and Internal Standard Spiking:

-

Thaw plasma samples on ice.

-

To 500 µL of plasma, add a known amount of the deuterated internal standard mixture (e.g., 10 µL of a 100 ng/mL solution).[10]

-

Vortex briefly to mix.

-

-

Sample Acidification and Protein Precipitation:

-

Solid-Phase Extraction (SPE):

-

Column Conditioning: Condition the C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.[3]

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.[3] This is followed by a wash with 10 mL of hexane.[11]

-

Elution: Elute the eicosanoids from the cartridge with 1 mL of methanol or ethyl acetate.[3][11]

-

-

Drying and Reconstitution:

Quantitative Data for LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of eicosanoids due to its high sensitivity and selectivity.[1][12] The method relies on multiple reaction monitoring (MRM) to detect specific parent-to-product ion transitions for each analyte and its corresponding internal standard.

Table 1: Example MRM Transitions for Selected Eicosanoids and their Deuterated Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Precursor Ion (m/z) | IS Product Ion (m/z) |

| Prostaglandin E2 (PGE2) | 351.2 | 271.2 | PGE2-d4 | 355.2 | 275.2 |

| Thromboxane B2 (TXB2) | 369.2 | 169.1 | TXB2-d4 | 373.2 | 173.1 |

| Leukotriene B4 (LTB4) | 335.2 | 195.1 | LTB4-d4 | 339.2 | 197.1 |

| 5-HETE | 319.2 | 115.1 | 5-HETE-d8 | 327.2 | 116.1 |

| 12-HETE | 319.2 | 179.1 | 12-HETE-d8 | 327.2 | 184.1 |

| 15-HETE | 319.2 | 219.1 | 15-HETE-d8 | 327.2 | 225.1 |

| Lipoxin A4 (LXA4) | 351.2 | 115.1 | LXA4-d5 | 356.2 | 115.1 |

| 14,15-EET | 319.2 | 219.1 | 14,15-EET-d11 | 330.2 | 228.2 |

Note: The specific MRM transitions may vary depending on the instrument and analytical conditions.

Table 2: Typical Recovery Rates for Eicosanoids from Plasma using SPE

| Eicosanoid Class | Typical Recovery Rate (%) |

| Mono- and Di-hydroxy Eicosanoids (HETEs, DiHETEs) | 75 - 100%[3] |

| Prostaglandins (PGs) | 50 - 80%[3] |

| Leukotrienes (LTs) | ~50%[3] |

Data Analysis and Quantification

The concentration of each eicosanoid in the sample is determined by calculating the ratio of the peak area of the endogenous analyte to the peak area of its corresponding internal standard. This ratio is then compared to a standard curve generated by analyzing known concentrations of the analyte with a fixed concentration of the internal standard.[3][13]

The standard curve is typically constructed by plotting the analyte/internal standard peak area ratio against the concentration of the analyte. A linear regression analysis is then used to determine the concentration of the analyte in the unknown samples.[13]

Conclusion

The use of stable isotope-labeled internal standards is a non-negotiable requirement for the accurate and reliable quantification of eicosanoids in biological samples. By compensating for sample loss and matrix effects, these standards enable researchers to obtain high-quality data that is essential for advancing our understanding of the roles of eicosanoids in health and disease, and for the development of targeted therapies. The methodologies outlined in this guide provide a robust framework for the successful implementation of eicosanoid analysis in a research or drug development setting.

References

- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eicosanoid - Wikipedia [en.wikipedia.org]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arborassays.com [arborassays.com]

- 12. researchgate.net [researchgate.net]

- 13. lipidmaps.org [lipidmaps.org]

Methodological & Application

Application Notes and Protocols for the Quantification of 15(S)-HETE using 15(S)-HETE-d8 in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the accurate and sensitive quantification of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 15(S)-HETE-d8 as an internal standard.

Introduction

15(S)-HETE is a significant bioactive lipid mediator derived from arachidonic acid through the 15-lipoxygenase pathway.[1][2] It is implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation.[3][4] Accurate quantification of 15(S)-HETE is crucial for understanding its role in disease and for the development of novel therapeutics. The use of a stable isotope-labeled internal standard, such as 15(S)-HETE-d8, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in LC-MS/MS analysis.[5]

Signaling Pathway of 15(S)-HETE

15(S)-HETE exerts its biological effects through various signaling pathways. One key pathway involves the activation of Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5B (STAT-5B), leading to the expression of interleukin-8 (IL-8), which in turn promotes angiogenesis.[3] 15(S)-HETE can also be further metabolized to other bioactive lipids, such as lipoxins, or oxidized to 15-oxo-ETE.[4][6]

Caption: Signaling pathway of 15(S)-HETE leading to angiogenesis.

Experimental Protocol

This protocol outlines a general procedure for the extraction and quantification of 15(S)-HETE from biological matrices such as plasma or serum. Optimization may be required for different sample types.

Materials and Reagents

-

15(S)-HETE standard (Cayman Chemical or equivalent)

-

15(S)-HETE-d8 internal standard (Cayman Chemical, Item No. 334720)[2]

-

HPLC-grade methanol, acetonitrile, water, and ethyl acetate

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[7]

-

Nitrogen gas evaporator

-

LC-MS/MS system (e.g., Triple Quadrupole)

Experimental Workflow Diagram

Caption: General workflow for 15(S)-HETE analysis by LC-MS/MS.

Step-by-Step Procedure

-

Sample Preparation and Internal Standard Spiking:

-

Extraction (Solid Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 2 mL of methanol followed by 2 mL of water.[10]

-

Acidify the sample with 1 mL of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[8]

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol to remove interferences.[10]

-

Elute the analytes with 1 mL of methanol or a mixture of acetonitrile and ethyl acetate.[7][10]

-

-

Evaporation and Reconstitution:

-

LC-MS/MS Analysis:

-

Inject an aliquot (e.g., 10 µL) of the reconstituted sample onto the LC-MS/MS system.

-

Recommended LC-MS/MS Parameters

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% Acetic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | Start at 20% B, increase to 65% B over 13 min, then to 95% B.[9] |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Ion Source Temperature | 350 °C[8] |

| Capillary Voltage | -4.2 kV[8] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for 15(S)-HETE and 15(S)-HETE-d8

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 15(S)-HETE | 319.0 | 114.7 / 154.8 | -65 / -80 |

| 15(S)-HETE-d8 | 327.0 | 116.0 | - |

Note: Collision energies should be optimized for the specific instrument being used.[9][10]

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking known amounts of 15(S)-HETE into a blank matrix. The concentration range should encompass the expected levels in the samples.

-

Quantification: The concentration of 15(S)-HETE in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Method Performance Characteristics

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of eicosanoids using deuterated internal standards.

Table 4: Representative Method Validation Data

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [11] |

| Lower Limit of Quantification (LLOQ) | 0.05 - 3 ng/mL | [9][12] |

| Intra-day Precision (%CV) | < 15% | [9] |

| Inter-day Precision (%CV) | < 15% | [9] |

| Accuracy (%RE) | ± 15% | [9] |

| Recovery | 75 - 100% | [10] |

Conclusion

This application note provides a detailed protocol for the reliable quantification of 15(S)-HETE in biological samples using 15(S)-HETE-d8 as an internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required for meaningful biological interpretation. The provided workflow, LC-MS/MS parameters, and performance data serve as a valuable resource for researchers in the field of lipidomics and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. ashpublications.org [ashpublications.org]

- 4. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 5. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

- 11. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing 15(S)-HETE-d8 Working Solutions for Sample Spiking: An Application Note and Protocol

Introduction